molecular formula C22H20N4O3S2 B2666312 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone CAS No. 1396888-71-3

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone

Cat. No. B2666312
CAS RN: 1396888-71-3
M. Wt: 452.55
InChI Key: DPYBIKGKCYYWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20N4O3S2 and its molecular weight is 452.55. The purity is usually 95%.
BenchChem offers high-quality 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Benzo[d]thiazol-2-ylthio)-1-(3-(3-(2-methoxybenzyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Understanding Chemical Compounds in Scientific Research

  • Chemical Compounds and Dermatological Effects : Research by Caruana et al. (2011) discusses benzophenones, which are chemical compounds used as UV filters and fragrance enhancers. These compounds have been associated with allergic contact dermatitis, highlighting the importance of understanding the dermatological impact of chemical compounds in products (Caruana, McPherson, & Cooper, 2011).

  • Pharmacokinetics and Metabolism Studies : The study of SB-649868 by Renzulli et al. (2011) provides a detailed look at the disposition and metabolism of a novel orexin receptor antagonist, emphasizing the significance of pharmacokinetic and metabolism studies for understanding how chemical compounds behave in the human body (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

  • Brominated Flame Retardants in Humans : Zhou et al. (2014) investigate emerging brominated flame retardants, demonstrating the presence of these compounds in human serum and breast milk. This highlights concerns about human exposure to synthetic chemicals and the need for monitoring and understanding their health implications (Zhou, Buchar, Siddique, Takser, Abdelouahab, Zhu, 2014).

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S2/c1-28-17-8-4-2-6-14(17)10-19-24-21(29-25-19)15-11-26(12-15)20(27)13-30-22-23-16-7-3-5-9-18(16)31-22/h2-9,15H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYBIKGKCYYWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3CN(C3)C(=O)CSC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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